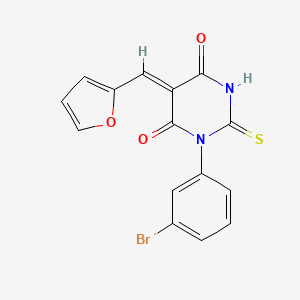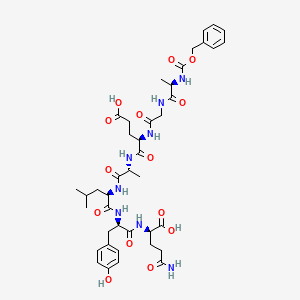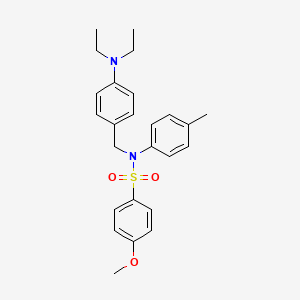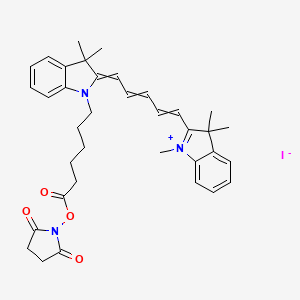
Oxysophoridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxysophoridine is a bioactive alkaloid extracted from the plant Sophora alopecuroides Linn. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects . This compound has shown potential in treating various medical conditions, particularly those related to ischemic injuries and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxysophoridine can be synthesized from sophoridine through an oxidation process. The reaction typically involves the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out at temperatures ranging from 25°C to 90°C .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the extraction of sophoridine from Sophora alopecuroides, followed by its oxidation. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Oxysophoridine undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis from sophoridine.
Reduction: Though less common, this compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.
Major Products Formed: The primary product of the oxidation of sophoridine is this compound. Other reactions may yield various derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Medicine: It has demonstrated significant potential in treating ischemic injuries, myocardial infarction, and inflammation Its anti-inflammatory properties are particularly beneficial in reducing cerebral ischemic injury.
Industry: The compound’s bioactive properties make it a valuable ingredient in pharmaceutical formulations.
Mechanism of Action
Oxysophoridine exerts its effects through several molecular pathways:
Anti-inflammatory Action: It inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha.
Anti-oxidative Stress: The compound enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, reducing oxidative damage.
Anti-apoptotic Effects: this compound modulates the expression of apoptotic markers such as Caspase-3, Bax, and Bcl-2, thereby protecting cells from apoptosis.
Comparison with Similar Compounds
Oxysophoridine is structurally similar to several other alkaloids, including:
Sophoridine: The parent compound from which this compound is synthesized.
Sophocarpine: Another alkaloid with similar pharmacological properties.
Sophoramine: Known for its anti-inflammatory and anti-cancer activities.
Matrine and Oxymatrine: Both compounds exhibit significant anti-inflammatory and anti-viral properties.
Uniqueness of this compound: this compound stands out due to its potent anti-inflammatory and anti-oxidative properties, making it particularly effective in treating ischemic injuries and inflammation . Its ability to modulate multiple molecular pathways further enhances its therapeutic potential.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1R,2R,9R,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12-,13-,15+,17?/m1/s1 |
InChI Key |
XVPBINOPNYFXID-ACTGZQEFSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3CCC[N+]4([C@H]3[C@H](CCC4)CN2C(=O)C1)[O-] |
Canonical SMILES |
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)

![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)


![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)



